2-(Benzyloxy)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKNJUHXNDIVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304458 | |
| Record name | 2-(benzyloxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29579-11-1 | |
| Record name | 29579-11-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(benzyloxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 Benzyloxy Benzamide and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches provide the most straightforward pathways to 2-(benzyloxy)benzamide, primarily involving the formation of an amide bond between a 2-(benzyloxy)benzoic acid precursor and an amine.
Amide Coupling Reactions Utilizing 2-(Benzyloxy)benzoyl Chloride and Amine Precursors
A prevalent and efficient method for synthesizing this compound derivatives is the acylation of amines with 2-(benzyloxy)benzoyl chloride. nih.govacs.orgmdpi.com This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. vedantu.comwikipedia.org The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. nih.govmdpi.com
For instance, the reaction of 2-(benzyloxy)benzoyl chloride with salicylamide (B354443) in refluxing pyridine yields 2-(benzyloxy)-N-[(2-hydroxyphenyl)carbonyl]benzamide. nih.gov Similarly, treating (±)-2-amino-2-phenylethan-1-ol with 2-(benzyloxy)benzoyl chloride in the presence of triethylamine affords 2-(benzyloxy)-N-(2-hydroxy-1-phenylethyl)benzamide. mdpi.com The use of acyl chlorides is advantageous due to their high reactivity, often leading to good yields of the desired amide. smolecule.com
A variety of amine precursors can be employed in this method, allowing for the synthesis of a diverse range of this compound derivatives. nih.govwipo.int The Schotten-Baumann reaction conditions, which involve an amine and an acid chloride in the presence of a base, are frequently applied for this transformation. vedantu.com
Table 1: Examples of Amide Coupling Reactions with 2-(Benzyloxy)benzoyl Chloride
| Amine Precursor | Base | Product | Reference |
| Salicylamide | Pyridine | 2-(Benzyloxy)-N-[(2-hydroxyphenyl)carbonyl]benzamide | nih.gov |
| (±)-2-Amino-2-phenylethan-1-ol | Triethylamine | 2-(Benzyloxy)-N-(2-hydroxy-1-phenylethyl)benzamide | mdpi.com |
| n-Butylamine | Toluene | 2-(Benzyloxy)-N-butylbenzamide | acs.org |
Synthesis from Benzoic Acid Derivatives and Amines through Condensation
An alternative to using highly reactive acyl chlorides is the direct condensation of 2-(benzyloxy)benzoic acid with an amine. chemscene.com This approach requires the use of coupling agents to activate the carboxylic acid. vulcanchem.comresearchgate.net Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. vulcanchem.comchemrevlett.com
This method offers milder reaction conditions compared to the acyl chloride route. For example, the coupling of 3-(benzyloxy)benzoic acid with 3-aminoacetophenone can be achieved using EDC/HOBt. vulcanchem.com The general mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. nih.gov
Preparation via Alkylation and Subsequent Benzoylation
A multi-step approach involves the initial alkylation of a suitable precursor followed by benzoylation. nih.gov For example, the synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamide (B126) derivatives starts with the alkylation of 4-nitrophenol (B140041) with benzyl (B1604629) bromides. nih.gov The resulting nitro compound is then reduced to the corresponding aniline (B41778). This aniline derivative subsequently undergoes reductive alkylation with N-Boc-2-aminoacetaldehyde, followed by benzoylation and deprotection of the Boc group to yield the final product. nih.gov
This strategy allows for the introduction of the benzyloxy group at an early stage, followed by the construction of the amide functionality. nih.gov The benzoylation step in this sequence often utilizes a benzoyl chloride derivative. evitachem.com
Advanced Synthetic Strategies
To improve efficiency, yield, and environmental friendliness, advanced synthetic strategies have been developed for the synthesis of this compound and its analogs.
Application of Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation has emerged as a valuable tool in organic synthesis to accelerate reactions and improve yields. organic-chemistry.orgnih.govmdpi.com The application of ultrasound can significantly reduce reaction times for amide bond formation. thieme-connect.com This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature conditions, thereby enhancing the reaction rate. organic-chemistry.org
Ultrasound-assisted synthesis has been successfully applied to the synthesis of various amide derivatives, often providing excellent yields in shorter reaction times compared to conventional methods. mdpi.comthieme-connect.com For example, ultrasound has been used to accelerate amide coupling reactions and the synthesis of quinazolinones from o-aminobenzamides. thieme-connect.comrsc.org While direct examples for this compound are not extensively documented, the principles are broadly applicable to its synthesis. organic-chemistry.orgnih.gov Studies have shown that ultrasound-assisted synthesis of various amides can be achieved in good to excellent yields within minutes at room temperature. organic-chemistry.org
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Amide Synthesis
| Reaction | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Yield Improvement | Reference |
| Triazole-based acetamide (B32628) synthesis | 16-26 h | 40-80 min | Significant | mdpi.com |
| N-acylcyanamide synthesis | Several hours | ~10 min | Good to excellent yields | organic-chemistry.org |
Strategies Involving Protective Group Manipulation
Protecting groups are essential in the synthesis of complex molecules containing multiple functional groups. jocpr.com In the context of this compound synthesis, the benzyl group itself can be considered a protecting group for the phenolic hydroxyl of salicylic (B10762653) acid. organic-chemistry.org This protection prevents unwanted side reactions at the hydroxyl group during the amide bond formation step. The benzyl group can be later removed, if desired, through methods like catalytic hydrogenation to yield the corresponding 2-hydroxybenzamide derivative. nih.gov
More complex syntheses may require the use of additional protecting groups. For instance, in the synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamide derivatives, a Boc (tert-butyloxycarbonyl) group is used to protect an amino group during the benzoylation step. nih.govevitachem.com This Boc group is then selectively removed under acidic conditions to reveal the free amine in the final product. nih.gov The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of specific functional groups within a molecule, enabling the synthesis of complex targets. jocpr.com
Studies on themdpi.comresearchgate.net-Wittig Rearrangement of Benzyloxy Amide Systems
The mdpi.comresearchgate.net-Wittig rearrangement is a base-promoted transformation of ethers into alcohols. organic-chemistry.org In the context of benzyloxy amide systems, this rearrangement has been a subject of study, particularly with N-substituted 2-(benzyloxy)benzamides.
Research has shown that the N-butylamide group is effective in promoting the mdpi.comresearchgate.net-Wittig rearrangement of aryl benzyl ethers. mdpi.comnih.gov When 2-(benzyloxy)-N-butylbenzamides are treated with a strong base like n-butyllithium, they undergo a mdpi.comresearchgate.net-Wittig rearrangement to form diarylmethanol products. mdpi.com However, a notable characteristic of the products derived from 2-(benzyloxy)-N-butylbenzamides is their tendency to cyclize, losing butylamine (B146782) to form 3-arylphthalides. mdpi.com This cyclization can be expedited by the presence of an acid such as p-toluenesulfonic acid. mdpi.com
The mechanism of the mdpi.comresearchgate.net-Wittig rearrangement is understood to proceed through a radical dissociation-recombination pathway. organic-chemistry.org The process involves a lithiated intermediate that forms a ketyl radical and a carbon radical, which then quickly recombine within the solvent cage to yield an alcoholate. organic-chemistry.orgwikipedia.org The regioselectivity and ease of this reaction are influenced by the substituents present. Groups like benzyl are particularly well-suited as they can stabilize both the initial anion and the subsequent radical intermediate. organic-chemistry.org
In some cases, competition between the Wittig rearrangement and other reactions, such as cyclization, has been observed. researchgate.net For instance, studies on 2-(2-benzyloxyphenyl)oxazolines revealed that treatment with a strong base could lead to either the Wittig rearrangement product or a 3-aminobenzofuran resulting from intramolecular nucleophilic ring-opening. mdpi.com The outcome was found to be dependent on the reaction conditions and the structure of the starting material. mdpi.com
More recent investigations have explored the diastereoselectivity of the Wittig rearrangement. In one study, an acyclic phenylalanine-derived ortho-benzyloxy benzamide showed encouraging selectivity. researchgate.netuniv-smb.fr The use of a chiral auxiliary on the amide nitrogen has been shown to influence the stereochemical outcome of the rearrangement. For example, treatment of a chiral benzyloxy amide with an alkyllithium base resulted in a Wittig rearrangement with moderate diastereoselectivity. mdpi.com
Table 1: Wittig Rearrangement of Substituted 2-(Benzyloxy)-N-butylbenzamides This table is interactive and can be sorted by clicking on the column headers.
| Starting Material | Product of Rearrangement | Subsequent Product | Ref. |
|---|---|---|---|
| 2-Benzyloxy-N-butylbenzamide | Amide-substituted benzhydrol | 3-Arylphthalide | mdpi.com |
| 2-Benzyloxy-N-butylbenzamide with 2-thienylmethoxy group | Secondary alcohol | Phthalide (B148349) | mdpi.com |
| Phenylalanine-derived ortho-benzyloxy benzamide | Hydroxy amide | Phthalide | researchgate.netmdpi.com |
Carbonyldiimidazole-Mediated Amide Bond Formation
N,N'-Carbonyldiimidazole (CDI) is a widely used reagent for the formation of amide bonds under mild conditions. youtube.comwikipedia.org It serves as an activating agent for carboxylic acids, converting them into a more reactive acylimidazole intermediate. youtube.comcommonorganicchemistry.com This intermediate then readily reacts with an amine to form the corresponding amide, with the byproducts being carbon dioxide and imidazole (B134444), which are generally easy to remove. youtube.comresearchgate.net
The use of CDI is advantageous as it often avoids the need for harsher reagents like thionyl chloride and can proceed without an additional base, as the liberated imidazole can act as one. wikipedia.orgcommonorganicchemistry.com The reaction mechanism involves the deprotonation of the carboxylic acid by CDI, followed by the formation of a mixed anhydride (B1165640) intermediate which then converts to the acylimidazole. youtube.com The final step is the nucleophilic attack of the amine on the acylimidazole to yield the amide. youtube.com
In the synthesis of derivatives of this compound, CDI has been employed to facilitate the condensation of a carboxylic acid with an amine. For example, 2-(benzyloxy)nicotinic acid has been condensed with 2-amino-2-methylpropanol and with butylamine using CDI to form the corresponding amides. researchgate.netmdpi.com The procedure generally involves adding CDI to a suspension of the carboxylic acid in a suitable solvent like dichloromethane, followed by the addition of the amine. nih.govsemanticscholar.org
The efficiency of CDI-mediated amide coupling can be significantly enhanced by the addition of an acid catalyst, such as imidazole hydrochloride. acs.org This "imidazolium effect" increases the scope of CDI as a coupling reagent, particularly with less reactive aromatic amines. acs.org
Table 2: Examples of CDI-Mediated Amide Bond Formation This table is interactive and can be sorted by clicking on the column headers.
| Carboxylic Acid | Amine | Product | Ref. |
|---|---|---|---|
| 2-(Benzyloxy)nicotinic acid | 2-Amino-2-methylpropanol | 2-(Benzyloxy)-N-(1-hydroxy-2-methylpropan-2-yl)nicotinamide | mdpi.comnih.gov |
| 2-(Benzyloxy)nicotinic acid | n-Butylamine | 2-(Benzyloxy)-N-butylnicotinamide | mdpi.comnih.gov |
| (2S)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid | Pyridine-2-carboxylic acid hydrazide | Diacylhydrazine derivative | researchgate.net |
Asymmetric Synthesis and Generation of Chiral Derivatives
The development of asymmetric methods to synthesize chiral derivatives of this compound is an area of active research. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For instance, encouraging diastereoselectivity has been achieved in the Wittig rearrangement of an acyclic phenylalanine-derived ortho-benzyloxy benzamide. researchgate.netdntb.gov.ua
In another study, a chiral benzyloxy amide was prepared and subjected to Wittig rearrangement using an alkyllithium base. mdpi.com This reaction yielded a hydroxy amide which subsequently cyclized to a phthalide with a notable enantiomeric excess. mdpi.com The choice of base and reaction temperature were found to influence the diastereomeric ratio of the product. mdpi.com
The synthesis of chiral oxazolines from 2-(benzyloxy)benzoyl chloride and chiral amino alcohols represents another strategy to introduce chirality. mdpi.comnih.gov For example, 2-(benzyloxy)benzoyl chloride has been reacted with (±)-2-amino-2-phenylethan-1-ol to produce the corresponding chiral hydroxy amide, a precursor to chiral oxazolines. mdpi.comnih.gov While good diastereoselectivity can be obtained in subsequent reactions like the Wittig rearrangement of a valine-derived 4-isopropyl oxazoline, issues such as racemization upon hydrolysis can compromise the final enantiopurity. researchgate.netuniv-smb.fr
Considerations for Scalable Synthetic Methodologies
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Key aspects include the optimization of reaction conditions, the choice of reagents and solvents, and the development of robust purification methods.
For instance, in the synthesis of N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide, a scalable preparation has been developed on a 5-gram scale. orgsyn.org This process involves a multi-step sequence that has been optimized for yield and purity. orgsyn.orgorgsyn.org Similarly, the synthesis of N-[4-(benzyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide on an industrial scale would involve scaling up the laboratory procedure, which includes optimizing parameters like temperature, pressure, and solvent selection. The use of continuous flow reactors is a potential strategy to improve the efficiency and scalability of such processes.
The choice of coupling reagents is also critical for large-scale amide bond formation. While reagents like CDI are useful, their cost and the need for stoichiometric amounts can be a drawback on an industrial scale. researchgate.net The development of catalytic methods for amide bond formation is a key area of green chemistry research, aiming to provide more sustainable and atom-economical alternatives. rsc.org
A key intermediate in the synthesis of some bioactive benzamide derivatives is 4-acetamido-3-(benzyloxy)benzoic acid. acs.org Its preparation involves a multi-step sequence starting from commercially available materials, with each step optimized for yield. acs.org This intermediate can then be used in standard amide coupling reactions to produce a variety of final products, demonstrating a modular approach to synthesis that is amenable to scale-up. acs.org
Pharmacological Spectrum and Biological Activities of 2 Benzyloxy Benzamide and Its Structural Analogues
Antiparasitic Activities
Inhibition of Trypanosoma brucei Growth
A number of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which are structural analogues of 2-(benzyloxy)benzamide, have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as "sleeping sickness". nih.govnih.gov Through phenotypic screening of a large compound library, researchers identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for medicinal chemistry optimization. nih.gov This led to the synthesis of eighty-two analogues, with some demonstrating significant in vitro activity against the parasite. nih.gov
One of the most potent compounds to emerge from these studies was compound 73, an N-(2-aminoethyl)-N-benzyloxyphenyl benzamide (B126), which exhibited an in vitro 50% effective concentration (EC50) of 0.001 μM against T. brucei. nih.govnih.gov This compound also showed promising drug-like properties in various in vitro assays. nih.gov Furthermore, in a murine model of acute T. brucei infection, compound 73 demonstrated curative potential. nih.govnih.gov
The structure-activity relationship (SAR) studies of these benzamide analogues revealed several key features for their antitrypanosomal activity. For instance, among mono-substituted benzoyl derivatives, the 2-substituted analogues were generally the most active. nih.gov Specifically, the 2-chlorobenzoyl derivative was found to be more potent than its 3-chloro and 4-chloro counterparts. nih.gov Similarly, a 2-methyl derivative was significantly more active than the 4-methyl version, and a 2-methoxy analogue was more potent than the corresponding 4-methoxy compound. nih.gov The introduction of a larger ortho-benzoyl substituent, such as a 2-trifluoromethyl group, further improved the potency. nih.gov
While the precise mechanism of action for the antitrypanosomal activity of these benzyloxy benzamide derivatives is not fully elucidated, their interaction with cytochrome P450 enzymes, specifically CYP3A4, has been noted. nih.gov The hit compound from the initial screening, which served as the basis for the development of the more potent analogues, exhibited significant activity against the CYP3A4 enzyme, with a 50% inhibitory concentration (IC50) of 0.074 μM. nih.gov This CYP3A4 activity was linked to the primary amine group, which was also found to be crucial for the antiparasitic effect. nih.gov Inhibition of CYP3A4 can be a double-edged sword in drug development. While it can lead to drug-drug interactions, it can also be harnessed to enhance the therapeutic efficacy of drugs that are rapidly metabolized by this enzyme. nih.govnih.gov
Activity against Plasmodium falciparum and Leishmania
The therapeutic potential of benzamide derivatives extends beyond trypanosomiasis. A series of N-benzoyl-2-hydroxybenzamides, which are structurally related to this compound, have been investigated for their activity against other protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Leishmania donovani (the causative agent of leishmaniasis). nih.gov
In these studies, compound 1r was identified as a particularly effective agent against the K1 strain of P. falciparum, showing activity that was 21-fold superior to the standard antimalarial drug chloroquine. nih.gov Another compound, 1d, demonstrated excellent anti-leishmanial activity. nih.gov These findings suggest that the benzamide scaffold is a versatile platform for the development of broad-spectrum antiparasitic agents.
Neuropharmacological Applications
Neuroprotective Effects in Models of Ischemic Stroke
Derivatives of benzyloxy benzamide have shown significant promise as neuroprotective agents in the context of ischemic stroke. nih.gov The underlying pathology of neuronal damage in stroke often involves the excessive activation of N-methyl-D-aspartate receptors (NMDARs), which leads to an overactivation of neuronal nitric oxide synthase (nNOS). nih.gova-z.lu
A key therapeutic strategy that has emerged is the disruption of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and nNOS. nih.gova-z.lu This interaction is crucial for the NMDAR-mediated excitotoxicity. nih.gov By targeting this interaction, it is possible to mitigate neuronal damage without the adverse side effects associated with direct NMDAR antagonism. nih.gova-z.lu
Based on a known PSD95-nNOS PPI inhibitor, SCR4026, a series of novel benzyloxy benzamide derivatives were developed and studied. nih.gova-z.lu One of the most promising compounds from this series, compound 29 (also known as LY836), demonstrated improved neuroprotective activities in primary cortical neurons against glutamate-induced damage. nih.gova-z.lu Co-immunoprecipitation experiments confirmed that compound 29 significantly blocked the association between PSD95 and nNOS in cultured cortical neurons. nih.gova-z.lu Furthermore, this compound exhibited favorable pharmacokinetic properties and showed powerful therapeutic effects in a rat model of middle cerebral artery occlusion (MCAO), reducing infarct size and neurological deficit scores. nih.gova-z.lu These findings strongly suggest that benzyloxy benzamide derivatives that disrupt the PSD95-nNOS interaction are promising candidates for the treatment of ischemic stroke. nih.govresearchgate.net
Potential as Neuroleptic Agents
Substituted benzamides represent a class of compounds capable of selectively modulating dopaminergic neurons. nih.gov Their mechanism of action often involves the blockade of dopamine (B1211576) D2 and D3 receptors, which is a hallmark of antipsychotic efficacy. nih.govdrugtargetreview.com Research into benzamide derivatives has yielded compounds with significant neuroleptic potential, often demonstrating superior potency compared to established drugs.
A study focusing on benzamides of N,N-disubstituted ethylenediamines and related cyclic structures identified several potent neuroleptic candidates. nih.gov These compounds were assessed for their ability to inhibit apomorphine-induced stereotyped behavior in rats, a common model for screening antipsychotic activity. nih.gov Within a series of linear analogues, the introduction of a benzyl (B1604629) group on the terminal nitrogen enhanced activity. nih.gov Notably, N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (23) was found to be approximately 15 times more active than the reference drug metoclopramide. nih.gov
Further enhancements in activity were observed in cyclic benzamide series. nih.gov The compound cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) emerged as the most active compound tested, proving to be 13 times more potent than haloperidol (B65202) and 408 times more potent than metoclopramide. nih.gov This highlights the significant impact of structural modifications to the benzamide scaffold on neuroleptic activity. nih.gov The development of new benzamide antipsychotics like LB-102, which builds on the efficacy of established drugs such as amisulpride, underscores the continuing interest in this chemical class for treating psychiatric disorders. nih.govdrugtargetreview.com
Table 1: Neuroleptic Activity of Benzamide Analogues This table is interactive. You can sort and filter the data.
| Compound Name/Designation | Relative Potency | Reference Compound(s) | Source |
|---|---|---|---|
| N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (23) | ~15x more active | Metoclopramide | nih.gov |
| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) | 13x more potent | Haloperidol | nih.gov |
| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) | 408x more potent | Metoclopramide | nih.gov |
Enzyme and Receptor Modulation
Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. uobaghdad.edu.iqsci-hub.se Inhibition of HDACs, particularly the Class I isoforms (HDAC1, HDAC2, and HDAC3), is a key therapeutic strategy in oncology and is being explored for other diseases. sci-hub.seacs.org Ortho-amino benzamides are a known class of HDAC inhibitors. google.com
Research has focused on developing benzamide derivatives with high potency and selectivity for specific HDAC isoforms. A novel series of inhibitors featuring an N-(2-aminophenyl)-benzamide unit demonstrated potent, low-nanomolar inhibition of HDAC3-NCoR2. acs.org One compound from this series, 15k , showed significant Class I selectivity, with IC₅₀ values of 80 nM, 110 nM, and 6 nM against HDAC1, HDAC2, and HDAC3, respectively. acs.orgucl.ac.uk This compound exhibited feeble to negligible inhibition of other HDAC isoforms, confirming its Class I preference. acs.org
Subtle structural changes can dramatically alter selectivity. acs.org A series of 2-substituted benzamides yielded highly potent and selective HDAC3 inhibitors. acs.org For instance, compound 16 , a 2-methylthiobenzamide, inhibited HDAC3 with an IC₅₀ of 30 nM and displayed over 300-fold selectivity against all other HDAC isoforms. acs.org In contrast, changing the 2-methylthio group to a 2-hydroxy group (compound 20 ) retained potent HDAC3 activity but lost all selectivity over HDAC1 and HDAC2. acs.org Another study identified compound 6 , a 2-methoxyquinoline (B1583196) analogue, as a potent inhibitor of HDAC1, HDAC2, and HDAC3, with IC₅₀ values of 1.7 nM, 2.8 nM, and 1.1 nM, respectively. nih.gov The development of inhibitors that selectively target HDAC1 and HDAC2 is also a promising therapeutic approach for conditions like B-cell acute lymphoblastic leukemia (B-ALL). nih.gov
Table 2: Class I HDAC Inhibition by Benzamide Analogues This table is interactive. You can sort and filter the data.
| Compound | Target HDAC Isoform | IC₅₀ (nM) | Source |
|---|---|---|---|
| 15k | HDAC1 | 80 | acs.orgucl.ac.uk |
| 15k | HDAC2 | 110 | acs.orgucl.ac.uk |
| 15k | HDAC3 | 6 | acs.orgucl.ac.uk |
| 16 (2-methylthiobenzamide) | HDAC3 | 30 | acs.org |
| 6 (2-methoxyquinoline) | HDAC1 | 1.7 | nih.gov |
| 6 (2-methoxyquinoline) | HDAC2 | 2.8 | nih.gov |
| 6 (2-methoxyquinoline) | HDAC3 | 1.1 | nih.gov |
Beta-secretase 1 (BACE-1) is an aspartic protease that catalyzes the initial step in the production of amyloid-β (Aβ) peptides, which accumulate to form plaques in the brains of individuals with Alzheimer's disease (AD). nih.govfrontiersin.org Consequently, inhibiting BACE-1 is a primary therapeutic strategy for AD. nih.gov
A series of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives were designed and synthesized as BACE-1 inhibitors. mdpi.com Within this series, compounds containing a 2-amino-6H-1,3,4-thiadizine moiety showed promising activity. mdpi.com Specifically, compounds 5a and 5e were the most potent BACE-1 inhibitors identified in the study, with IC₅₀ values of 16.7 μM and 9.9 μM, respectively. mdpi.com Structure-activity relationship studies revealed that both the 2-amino-6H-1,3,4-thiadizine group and an α-naphthyl group were favorable for BACE-1 inhibition. mdpi.comresearchgate.net Other research has also identified novel benzamide derivatives as BACE-1 inhibitors; for example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to inhibit BACE-1 with an IC₅₀ value of 9.01 µM. mdpi.com Another study produced a series of multi-site inhibitors, with compound 2e showing inhibitory effects against BACE-1. bohrium.com
Table 3: BACE-1 Inhibition by Benzamide Analogues This table is interactive. You can sort and filter the data.
| Compound | BACE-1 IC₅₀ (µM) | Source |
|---|---|---|
| 5a (2-amino-6H-1,3,4-thiadizine derivative) | 16.7 | mdpi.com |
| 5e (2-amino-6H-1,3,4-thiadizine derivative) | 9.9 | mdpi.com |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 9.01 | mdpi.com |
Monoamine oxidase B (MAO-B) is an enzyme that degrades neurotransmitters, including dopamine. nih.gov Its inhibition can raise dopamine levels, making it a target for treating Parkinson's disease. nih.gov Furthermore, MAO-B activity contributes to oxidative stress, implicating it in the pathology of neurodegenerative disorders like Alzheimer's disease. nih.gov
The benzyloxy phenyl motif has been incorporated into the design of potent MAO-B inhibitors. nih.govsemanticscholar.org A study on 4-(Benzyloxy)phenyl and Biphenyl-4-yl derivatives identified a compound (1 ) with potent MAO-B inhibitory activity, showing an IC₅₀ value of 0.009 µM. nih.gov Another innovative approach merged benzamide and hydroxypyridinone pharmacophores to create multi-targeting agents. nih.gov In one such series, compound 8g was identified as the most potent selective MAO-B inhibitor, with an IC₅₀ of 68.4 nM and a selectivity index of 213 over MAO-A. nih.govsemanticscholar.orgx-mol.com Interestingly, the same study found that related compounds lacking the benzyloxy phenyl group still exhibited comparable MAO-B inhibition, suggesting the benzyl moiety may not be a critical pharmacophore for this specific scaffold. semanticscholar.org
Table 4: MAO-B Inhibition by Benzamide Analogues This table is interactive. You can sort and filter the data.
| Compound/Designation | MAO-B IC₅₀ | Source |
|---|---|---|
| 1 (4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride) | 0.009 µM (9 nM) | nih.gov |
| 8g (benzamide-hydroxypyridinone hybrid) | 68.4 nM | nih.govsemanticscholar.orgx-mol.com |
While acetylcholinesterase (AChE) has been a traditional target for Alzheimer's therapy, butyrylcholinesterase (BChE) levels appear to increase as the disease progresses, making it an important therapeutic target for mid- to late-stage AD. nih.govtandfonline.com Inhibiting BChE is considered a viable strategy for managing AD, potentially with fewer cholinergic side effects than AChE inhibition. semanticscholar.org
Research has shown that N-benzyl benzamide derivatives can be highly potent and selective BChE inhibitors. mdpi.com One study identified two N-benzyl benzamide inhibitors, designated III and IV , that exhibited exceptionally strong inhibitory effects on BChE, with IC₅₀ values of 0.08 nM and 0.039 nM, respectively. mdpi.com In a separate investigation, a multi-functional benzamide derivative, compound 2e , was also found to possess BChE inhibitory activity. bohrium.com The development of such potent BChE inhibitors from the benzamide class highlights their potential for application in advanced Alzheimer's disease. tandfonline.com
Table 5: Butyrylcholinesterase (BChE) Inhibition by Benzamide Analogues This table is interactive. You can sort and filter the data.
| Compound Designation | BChE IC₅₀ (nM) | Source |
|---|---|---|
| III (N-benzyl benzamide derivative) | 0.08 | mdpi.com |
| IV (N-benzyl benzamide derivative) | 0.039 | mdpi.com |
Glycogen (B147801) Kinase (GK) Activation
Glucokinase (GK) is a crucial enzyme in glucose metabolism, primarily found in pancreatic β-cells and liver cells. In pancreatic β-cells, GK functions as a glucose sensor, regulating insulin (B600854) secretion in response to blood glucose levels. In the liver, it controls glucose utilization and storage. Consequently, GK activators are being investigated as potential therapeutic agents for type 2 diabetes.
A variety of small molecule derivatives, including benzamide analogues, have been developed as allosteric GK activators. researchgate.netresearchgate.net These compounds bind to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose. This activation of GK enhances glucose-stimulated insulin release from the pancreas and promotes hepatic glucose uptake and glycogen synthesis. researchgate.netgoogle.mk
Research has led to the identification of several series of benzamide derivatives as potent GK activators. researchgate.net For instance, N-pyridin-2-yl benzamide analogues have demonstrated significant GK activation in vitro. researchgate.net The development of these compounds often involves structure-based design and in silico screening to optimize their interaction with the GK protein. researchgate.netresearchgate.net
Interactive Table:
Inhibition of Mycobacterium tuberculosis Enzymes (e.g., InhA/FabI/ENR)
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health issue. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the discovery of new anti-mycobacterial agents with novel mechanisms of action. One promising target is the 2-trans-enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway II (FAS-II).
Benzamide-based inhibitors of InhA have emerged as a new class of potential anti-TB drugs. researchgate.net These compounds have demonstrated potent inhibition of InhA and activity against M. tuberculosis bacteria. researchgate.net Structure-activity relationship (SAR) studies and co-crystal structures of these inhibitors with the InhA enzyme have provided valuable insights for the design of more effective analogues. researchgate.net
Another target in M. tuberculosis is the acetyltransferase Eis, which is involved in resistance to the aminoglycoside antibiotic kanamycin. nih.govnih.gov Substituted benzyloxy-benzylamine inhibitors have been discovered that potently inhibit Eis, with some compounds showing IC50 values of approximately 1 μM. nih.govnih.gov These inhibitors bind to the aminoglycoside binding site of Eis, acting as competitive inhibitors. nih.govnih.gov Interestingly, some of these compounds also exhibit toxicity towards M. tuberculosis through a mechanism distinct from Eis inhibition. nih.govnih.gov
Interactive Table:
P2X7 Receptor Antagonism
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its chronic activation is implicated in various inflammatory conditions and neuropathic pain. elifesciences.orgnih.gov Consequently, P2X7 receptor antagonists are being explored as potential therapeutics for these diseases.
Several classes of compounds, including benzamide derivatives, have been identified as P2X7 receptor antagonists. google.comnih.gov These antagonists often act allosterically, binding to a site on the receptor distinct from the ATP-binding pocket. elifesciences.org This binding prevents the conformational changes required for channel opening. elifesciences.org
The development of potent and selective P2X7 antagonists has been a focus of research. For example, (adamantan-1-yl)methylbenzamides have been reported as inhibitors of P2X7 receptor activation. nih.gov Structural modifications of these compounds, such as replacing the adamantane (B196018) ring with an aryl-cyclohexyl moiety, have led to even more potent antagonists. nih.gov One such analogue, 2-chloro-N-[1-(3-(nitrooxymethyl)phenyl)cyclohexyl)methyl]benzamide, exhibited an IC50 value of 0.39 μM. nih.gov
Interactive Table:
Bone Morphogenetic Protein 2 (BMP-2)-Inducible Kinase Inhibition
Bone morphogenetic proteins (BMPs) are growth factors that play a vital role in bone formation and are also implicated in cancer progression. nih.govmdpi.com The regulation of the BMP signaling pathway, including the BMP-2-inducible kinase, presents a promising strategy for developing anti-cancer drugs. nih.govresearchgate.net
Computational techniques, such as virtual screening and molecular docking, have been employed to identify potential inhibitors of BMP-2-inducible kinase from libraries of compounds, including benzothiophene (B83047) and benzofuran (B130515) derivatives. nih.govresearchgate.net These in silico methods help in understanding the structure-activity relationships and identifying promising candidates for further investigation as BMP-2 kinase inhibitors. nih.govresearchgate.net
Tyrosine Kinase Inhibitory Potential
Receptor tyrosine kinases (RTKs) are frequently overexpressed in cancer cells, making them a key target for cancer therapy. researchgate.nethsmc.gr The development of tyrosine kinase inhibitors (TKIs) is an active area of research, with a need for new structural classes to overcome drug resistance and toxicity. researchgate.nethsmc.gr
Benzamide derivatives have been investigated for their potential as TKIs. researchgate.nethsmc.grnih.gov For instance, a series of N-(benzimidazol-2-yl-methyl) benzamide derivatives were designed and synthesized as potential TKIs. researchgate.nethsmc.gr Some of these compounds showed cytotoxic activity against cancer cell lines. researchgate.nethsmc.gr Additionally, benzamides and benzamidines have been designed as mimics of known EGFR tyrosine kinase inhibitors, with some compounds showing specific inhibition of EGFR or v-Src kinase. nih.gov
Dual Inhibition of Topoisomerase II and Epidermal Growth Factor Receptor (EGFR)
Targeting multiple pathways involved in cancer progression is a promising strategy to enhance efficacy and overcome drug resistance. nih.gov Dual inhibitors that target both topoisomerase II (Topo II), an enzyme critical for DNA replication, and the epidermal growth factor receptor (EGFR), a key driver of tumor growth, are of significant interest. nih.govplos.org
Several hybrid molecules have been designed and synthesized to achieve this dual inhibition. For example, naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids have been shown to inhibit both Topo IIα and EGFR activities and induce apoptosis in cancer cells. nih.gov Similarly, a novel bis-fluoroquinolone chalcone-like derivative, HMNE3, has been reported to target both tyrosine kinases and Topo II, leading to the inhibition of cancer cell proliferation. plos.org
Antimicrobial and Antifungal Efficacy
The increasing prevalence of antimicrobial resistance highlights the urgent need for new antimicrobial and antifungal agents. Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activity.
Studies have shown that certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives are active against Gram-positive bacteria. mdpi.com Similarly, 2- and 1,2-substituted benzimidazole (B57391) derivatives have shown significant inhibitory activity against Gram-positive bacteria and Candida strains. farmaciajournal.com The minimum inhibitory concentration (MIC) values for some of these compounds against Staphylococcus species ranged from 87.5 µg/mL to 200 µg/mL. farmaciajournal.com
Other research has focused on N-(benzyl carbamoyl (B1232498) or carbamothioyl)-2-hydroxy substituted benzamides, with some compounds showing activity against M. chlorophenolicum and B. subtilis. researchgate.netnih.gov Benzotriazole (B28993) derivatives have also been reported to possess both antibacterial and antifungal properties, with activity against strains like methicillin-resistant Staphylococcus aureus (MRSA), Candida albicans, and Aspergillus niger.
Interactive Table:
Broad-Spectrum Antibacterial Properties
Benzamide derivatives have been identified as a promising class of antibacterial agents. nih.govnih.gov Their mechanism of action often involves the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery. nih.govnih.gov The FtsZ protein is highly conserved across many bacterial species, which provides the basis for the broad-spectrum potential of its inhibitors. nih.gov By targeting FtsZ, these compounds disrupt the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death. nih.govnih.gov Studies on various N-substituted benzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have shown inhibitory effects against a range of bacteria, including Acinetobacter baumannii. researchgate.net
Specific Activity against Gram-Positive Bacteria (Staphylococcus aureus, Bacillus subtilis)
The antibacterial efficacy of benzamides is particularly pronounced against Gram-positive bacteria. Extensive research has focused on their activity against clinically significant pathogens like Staphylococcus aureus, including methicillin-resistant (MRSA) strains, and the model Gram-positive organism Bacillus subtilis. nih.govnih.gov
One next-generation benzamide, TXH9179, demonstrated superior bactericidal potency compared to its predecessor (TXA707) against a wide array of clinical isolates of methicillin-sensitive S. aureus (MSSA) and MRSA. nih.gov Another study synthesized N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and found that specific derivatives were active against B. subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL. researchgate.netnih.gov Similarly, other benzamide analogues have shown activity against B. subtilis with MIC values of 12.5 µg/mL. esisresearch.org The potent activity of these compounds is often linked to their ability to inhibit the FtsZ protein, a validated target in S. aureus. nih.gov
Antibacterial Activity of Benzamide Analogues
This table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzamide derivatives against Gram-positive bacteria.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides | Bacillus subtilis | 12.5 | researchgate.netnih.gov |
| Compound Ia, Id, IIa, IIe (N-(2−hydroxy-4-nitrophenyl)benzamides) | Bacillus subtilis | 12.5 | esisresearch.org |
| PC190723 | Staphylococcus aureus (MSSA & MRSA) | 1 | nih.gov |
| FZ95 | Staphylococcus aureus (MSSA & MRSA) | 0.25 | nih.gov |
| FZ100 | Staphylococcus aureus (MSSA & MRSA) | 0.1 | nih.gov |
Antifungal Activities
In addition to antibacterial properties, structural analogues of this compound have been investigated for their antifungal potential. Benzamide derivatives are known to possess diverse pharmacological properties, including antifungal activity. Research has shown that certain benzamide and benzoxazole (B165842) derivatives exhibit activity against various fungal strains. esisresearch.orgresearchgate.net For example, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been tested for in vitro antifungal activity. nih.gov Studies on related structures like benzotriazole derivatives showed effective antifungal activity against Candida albicans and Aspergillus niger. Furthermore, some N-(2−hydroxy-4-nitrophenyl)benzamides exhibited antifungal activity against C. albicans with a MIC value of 12.5 µg/mL. esisresearch.org Research into benzoxazole derivatives, which share structural similarities, also revealed promising fungicidal activities against several plant pathogenic fungi, including Fusarium species and Botrytis cinerea. mdpi.com
Antiviral Activities (e.g., Anti-Avian Influenza Virus)
The search for new antiviral agents has led to the investigation of benzamide derivatives against various viruses, including the highly pathogenic avian influenza virus (H5N1). nih.govresearchgate.net A small benzamide compound was identified through screening as having antiviral activity against human influenza A and B viruses, as well as avian influenza A virus, with a 50% effective concentration (EC50) of 60-70 μM. nih.gov Subsequent modifications of this hit compound led to derivatives with enhanced potency. nih.gov Other studies have synthesized novel benzamide-based 5-aminopyrazoles and tested them for their in vitro activity against the H5N1 subtype, finding several compounds that possessed significant antiviral effects, reducing the viral load by 65-85%. researchgate.net The influenza virus nucleoprotein (NP) and hemagglutinin have been identified as potential targets for some of these compounds. acs.orgfrontiersin.org
Anticancer and Antiproliferative Investigations
The cytotoxic potential of this compound analogues against various cancer cell lines has been a significant area of research. These investigations aim to identify compounds that can selectively target and eliminate malignant cells.
Cytotoxic Activity Against Diverse Cancer Cell Lines (e.g., HepG2, CRL-8150, HeLa, H460, HCT 116, MCF-7, T47D, A549)
Structural analogues of this compound have demonstrated a broad range of cytotoxic activities against multiple human cancer cell lines. For example, novel quinoline (B57606) derivatives have shown potent cytotoxicity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cells, with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. mdpi.com
Other studies on different classes of related compounds have also reported significant findings. A phosphomolybdate-based hybrid solid showed considerable inhibitory effects against HepG2, A549, and MCF-7 cells with IC50 values of 33.79, 25.17, and 32.11 μmol L−1, respectively. rsc.org Benzimidazole derivatives, which can be considered structural analogues, have also been evaluated. One such derivative, 2XP, which is an analogue of benzyl vanillin (B372448) (2-(benzyloxy)-3-methoxybenzaldehyde), exhibited antiproliferative capabilities towards HL60 leukaemia cancer cells. nih.gov Furthermore, benzimidazole-rhodanine conjugates have shown strong anti-proliferative activity against human cervical (HeLa), breast, and lung cancer cells. nih.gov
Cytotoxic Activity of Benzamide Analogues on Various Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values for selected benzamide-related compounds against a panel of human cancer cell lines.
| Compound/Derivative Class | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 (Hepatocellular Carcinoma) | 3.3 µg/mL | mdpi.com |
| HCT-116 (Colon Carcinoma) | 23 µg/mL | mdpi.com | |
| MCF-7 (Breast Adenocarcinoma) | 3.1 µg/mL | mdpi.com | |
| A549 (Lung Carcinoma) | 9.96 µg/mL | mdpi.com | |
| Phosphomolybdate Hybrid Solid | HepG2 (Hepatocellular Carcinoma) | 33.79 µmol L⁻¹ | rsc.org |
| A549 (Lung Carcinoma) | 25.17 µmol L⁻¹ | rsc.org | |
| MCF-7 (Breast Adenocarcinoma) | 32.11 µmol L⁻¹ | rsc.org |
Induction of Apoptosis in Malignant Cells
A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research into benzamide derivatives has shown that their cytotoxic activity is often linked to their ability to trigger this process in cancer cells. d-nb.info
Studies on N-substituted benzamides have detailed the molecular pathways involved. For instance, the compound declopramide (B1670142) was shown to induce cytochrome c release and subsequent caspase-9 activation in cancer cell lines. researchgate.net This process was inhibited by caspase inhibitors and the overexpression of the anti-apoptotic protein Bcl-2, confirming the involvement of the intrinsic apoptotic pathway. researchgate.net Other research on 2-hydroxyphenyl benzamide-based molecules found that their ability to transport chloride ions across cell membranes specifically triggers apoptosis in cancer cells while having lower toxicity towards non-cancerous cells. nih.gov Furthermore, cell cycle analysis of cancer cells treated with 2-amino-1,4-naphthoquinone-benzamide derivatives showed an increase in the Sub-G1 phase, which is indicative of apoptotic cells. d-nb.info These findings highlight that the induction of apoptosis is a critical component of the anticancer activity of this class of compounds.
Anti-inflammatory and Analgesic Properties
The foundational structure of salicylamide (B354443), a known analgesic and antipyretic agent, has served as a template for the development of various derivatives, including this compound, with the aim of identifying compounds with enhanced therapeutic properties. wikipedia.orgjst.go.jp Research into these structural analogues has revealed a spectrum of anti-inflammatory and analgesic activities.
Derivatives of salicylamide have been synthesized and evaluated for their potential as analgesic agents. researchgate.net For instance, N,N-dimethyl-2-o-methoxybenzamidoacetamide was found to possess significant antipyretic, analgesic, and antiphlogistic (anti-inflammatory) actions. jst.go.jp Similarly, studies on 2-benzoylaminobenzoic esters, which are structurally related to benzamides, have identified compounds with potent inhibitory effects on neutrophil superoxide (B77818) generation, a key process in inflammation. nih.gov Specifically, compounds 1a and 5a in one study demonstrated strong inhibition with IC₅₀ values of 0.65 and 0.17 μM, respectively. nih.gov Other derivatives, 6d and 6e, exhibited dual inhibitory functions, affecting both platelet aggregation and neutrophil elastase release, marking them as potential leads for developing agents with combined anti-inflammatory and anti-platelet properties. nih.gov
The anti-inflammatory mechanism for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. derpharmachemica.com Parsalmide, a non-steroidal anti-inflammatory drug (NSAID) with a benzamide structure, and its analogues have been shown to inhibit both COX-1 and COX-2 in vitro and demonstrate in vivo anti-inflammatory activity in carrageenan-induced rat paw edema assays. nih.gov Further investigations into novel chromone (B188151) carboxamides, specifically N-(benzyloxy)-6-fluoro-chromone-2-carboxamides, have also shown notable anti-inflammatory effects in the same rat paw edema model. derpharmachemica.com The evaluation of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, with IC₅₀ values for the title compounds ranging from 0.04–0.07 mg/mL. mdpi.com
Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzamide Analogues
| Compound/Derivative Class | Test Model/Assay | Key Finding | Reference |
|---|---|---|---|
| N,N-dimethyl-2-o-methoxybenzamidoacetamide | In vivo | Possessed excellent antipyretic, analgesic, and antiphlogistic actions. | jst.go.jp |
| 2-Benzoylaminobenzoic esters (1a, 5a) | Neutrophil Superoxide Generation | Strong inhibitory effects with IC₅₀ values of 0.65 and 0.17 μM. | nih.gov |
| 2-Benzoylaminobenzoic esters (6d, 6e) | Platelet Aggregation & Neutrophil Elastase Release | Exhibited dual inhibitory effects. | nih.gov |
| Parsalmide (5a) & Compound 11b | COX-1/COX-2 Inhibition & Rat Paw Edema | Inhibited both COX enzymes and were active in vivo. | nih.gov |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition Assay | IC₅₀ values of 0.04–0.07 mg/mL, superior to acetylsalicylic acid. | mdpi.com |
| N-(benzyloxy)-6-fluoro-chromone-2-carboxamide (3a) | Carrageenan-Induced Rat Paw Edema (40 mg/kg dose) | Showed 58.5% inhibition of inflammation at 3 hours. | derpharmachemica.com |
Anticonvulsant Activity
A significant area of investigation for this compound and its analogues is their potential as anticonvulsant agents for the treatment of epilepsy. uj.edu.pl Epilepsy is a major neurological disorder, and many existing antiepileptic drugs have limitations, including inadequate seizure control for some patients and significant side effects. uj.edu.pl
Research into 4-(benzyloxy)-benzamide derivatives has identified several compounds with promising anticonvulsant profiles. uj.edu.plsigmaaldrich.com These compounds have been tested in standard rodent models, including the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazol (scMet) seizure threshold assays. uj.edu.pl The MES model is generally indicative of efficacy against generalized tonic-clonic seizures (grand mal), while the scMet test suggests potential action against absence seizures (petit mal). uj.edu.pl
In one study, a series of 4-(benzyloxy)-benzamides were evaluated, with the 2N-methylaminoethanol derivative (Compound II) emerging as particularly interesting. uj.edu.pl This compound displayed significant anti-MES activity in mice. uj.edu.pl Other derivatives also showed protective activity in the scMet test. uj.edu.pl A separate study developed a series of ((benzyloxy)benzyl)propanamide derivatives that also demonstrated potent activity in both MES and 6 Hz seizure models in mice. semanticscholar.org Compound 5 from this series was identified as a lead molecule with robust protection and a favorable therapeutic window, indicated by low potential for motor impairment. semanticscholar.org The anticonvulsant properties of these N-substituted salicylamides are an active area of research. nih.gov
Table 2: Anticonvulsant Activity of Selected 4-(Benzyloxy)-benzamide Derivatives in Mice
| Compound | MES Test (ED₅₀ mg/kg) | scMet Test (Protective Activity) | Neurotoxicity (TD₅₀ mg/kg) | Reference |
|---|---|---|---|---|
| Compound I | - | Active up to 100 mg/kg | > 30 mg/kg | uj.edu.pl |
| Compound II (2N-methylaminoethanol derivative) | Active | Active up to 300 mg/kg | > 100 mg/kg | uj.edu.pl |
| Compound IV | - | Active up to 300 mg/kg | > 100 mg/kg | uj.edu.pl |
| Compound VI | - | Active up to 100 mg/kg | > 30 mg/kg | uj.edu.pl |
| ((Benzyloxy)benzyl)propanamide (Compound 5) | 48.0 | - | > 300 mg/kg (rotarod test) | semanticscholar.org |
MES: Maximal Electroshock Seizure; scMet: Subcutaneous Pentylenetetrazol Seizure Threshold. ED₅₀ is the dose effective in 50% of animals. TD₅₀ is the dose causing minimal neurotoxicity in 50% of animals.
Antioxidative Capacity Assessments
Several studies have demonstrated that salicylamide derivatives possess significant antioxidant and radical-scavenging capabilities. researchgate.netnih.gov The antioxidant capacity is often measured using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) radical (ABTS•+) scavenging assay. researchgate.netatauni.edu.tr
In one study, hybrid molecules of salicylic (B10762653) acid and salicylamide displayed DPPH scavenging ability with IC₅₀ values between 40.76 and 49.50 µg/mL. atauni.edu.tr Another investigation found that while salicylic acid itself had no antiradical activity, salicylamide did, though to a lesser extent than some of its conjugates. researchgate.net Specifically, salicylamides demonstrated higher ABTS•+-scavenging activity compared to related salicylimines. researchgate.net For example, one salicylamide derivative, compound 15b, showed high antioxidant activity equivalent to 2.46 Trolox units. researchgate.netnih.gov The antioxidant properties of these compounds are considered a valuable feature, particularly when designing multi-functional agents for conditions like Alzheimer's disease, where oxidative stress plays a key pathological role. researchgate.netatauni.edu.tr
Table 3: Antioxidant Activity of Selected Salicylamide Derivatives
| Compound/Derivative Class | Assay | Result | Reference |
|---|---|---|---|
| Salicylic acid-salicylamide hybrids (1–6) | DPPH Scavenging | IC₅₀ values between 40.76 and 49.50 µg/mL. | atauni.edu.tr |
| Salicylamide | ABTS•+ Scavenging | TEAC = 0.39. | researchgate.net |
| Salicylamide (Compound 15b) | Antioxidant Activity | 2.46 Trolox equivalents. | researchgate.netnih.gov |
| Salicylamides (5a-c) | ABTS•+ Scavenging | Highest activity among tested salicyl- derivatives. | researchgate.net |
DPPH: 1,1-diphenyl-2-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid); TEAC: Trolox Equivalent Antioxidant Capacity.
Iron Chelating Activity
The dysregulation of metal ions, particularly iron, is a factor in the pathology of various diseases, including neurodegenerative disorders. nih.gov Excess iron can catalyze the formation of highly damaging ROS, leading to oxidative stress and cellular damage. nih.gov Consequently, the development of iron chelators, which can bind to and neutralize excess iron, is a promising therapeutic strategy. nih.gov
Derivatives of this compound have been incorporated into novel molecular structures designed for potent iron chelation. A series of benzamide-hydroxypyridinone (HPO) hybrids were designed as multi-targeting agents, with iron chelation being a key function. nih.govsemanticscholar.org These compounds exhibited excellent iron-chelating ability, with pFe³⁺ values (a measure of iron binding affinity) ranging from 18.13 to 19.39. nih.gov Notably, compounds 8g, 8l, and 8u demonstrated pFe³⁺ values of 19.31, 19.39, and 19.35, respectively, which were higher than the clinical iron chelator Deferiprone (DFP). nih.gov
Structure-activity relationship (SAR) studies revealed that the benzyloxy group played a role in this activity. nih.govsemanticscholar.org Compounds featuring a 4-benzyloxy group on the benzene (B151609) ring, particularly those with electron-withdrawing substituents, showed good iron chelation. nih.govsemanticscholar.org Similarly, mono(catecholamine) derivatives, specifically 2,3-bis(hydroxy)-N-(hydroxyacyl)benzamide, have been synthesized and shown to form highly stable complexes with Fe(III) ions, demonstrating their potential as high-affinity chelators. nih.govroyalsocietypublishing.org
Table 4: Iron Chelation Affinity of Benzamide-Hydroxypyridinone (HPO) Hybrids
| Compound | pFe³⁺ Value | Comparison to Deferiprone (DFP) | Reference |
|---|---|---|---|
| General Range for Benzamide-HPO Hybrids | 18.13–19.39 | Generally higher | nih.gov |
| Compound 8g | 19.31 | Higher (DFP = 18.24) | nih.gov |
| Compound 8l | 19.39 | Higher (DFP = 18.24) | nih.gov |
| Compound 8u | 19.35 | Higher (DFP = 18.24) | nih.gov |
| Deferiprone (DFP) | 18.24 | Positive Control | nih.gov |
pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at standard conditions, with higher values indicating stronger chelation.
Multi-Targeting Approaches in Disease Treatment
The complexity of many chronic conditions, such as neurodegenerative diseases like Alzheimer's, has spurred a shift from the "one-drug, one-target" paradigm towards the development of multi-target-directed ligands (MTDLs). nih.govmdpi.comfrontiersin.org This polypharmacological approach aims to create single molecules capable of modulating multiple pathological pathways simultaneously, which may offer greater therapeutic efficacy. researchgate.netmdpi.com
This compound and its analogues are frequently utilized as scaffolds in the design of such MTDLs. researchgate.netacs.org The various biological activities discussed previously—anti-inflammatory, antioxidant, and iron-chelating—are often combined into a single molecular entity. For example, the benzamide-hydroxypyridinone hybrids were designed not only as iron chelators but also as potent inhibitors of Monoamine oxidase B (MAO-B), an enzyme whose activity is linked to oxidative stress in Alzheimer's disease. nih.govsemanticscholar.org Compound 8g from this series was a potent MAO-B inhibitor (IC₅₀ = 68.4 nM) and an excellent iron chelator. nih.gov
In another strategy, researchers used 4-(benzyloxy)benzaldehyde (B125253) to synthesize 2-arylidine derivatives of thiazolopyrimidine, creating MTDLs designed to inhibit both cholinesterases and monoamine oxidases (MAO-A and MAO-B). acs.org The presence of the benzyloxy benzylidene ring was found to enhance the inhibition of cholinesterases. acs.org Similarly, novel salicylamide derivatives have been developed that combine acetylcholinesterase (AChE) inhibition, Aβ aggregation inhibition, antioxidant, metal-chelating, and anti-neuroinflammatory properties, highlighting the versatility of the salicylamide structure in multi-target drug design. researchgate.netnih.gov These approaches underscore the value of the benzamide framework in creating sophisticated therapeutic agents for complex diseases. mdpi.comnih.gov
Structure Activity Relationship Sar and Structural Optimization of 2 Benzyloxy Benzamide Derivatives
Influence of Aromatic Ring Substitutions (Ortho, Meta, Para) on Biological Efficacy
The substitution pattern on the aromatic rings of 2-(benzyloxy)benzamide derivatives plays a pivotal role in determining their biological efficacy. Studies have shown that both the position and the nature of the substituents can dramatically alter the potency and selectivity of these compounds.
In the context of antitrypanosomal activity, modifications to the aniline (B41778) ring (Ring A) and the benzoyl moiety (Ring B) have been explored. For instance, on the aniline ring, replacing a para-fluoro substituent with chlorine or bromine led to a four-fold increase in potency against Trypanosoma brucei. nih.gov Conversely, introducing methoxy (B1213986), nitro, or amino groups at the para-position resulted in a loss of activity. nih.gov The importance of the para-position was further highlighted by the observation that a meta-chloro substituted analog showed a 10-fold reduction in potency compared to its para-chloro counterpart. nih.gov Interestingly, a 2,4-dichloro substituted derivative exhibited improved activity, suggesting that di-substitution can be beneficial. nih.gov
Similarly, substitutions on the benzoyl ring significantly impact activity. For a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, a 2-chlorobenzoyl derivative was found to be approximately 3-fold more active than the 3-chloro isomer and nearly 8-fold more active than the 4-chlorobenzoyl derivative. nih.gov This indicates a preference for ortho substitution on the benzoyl ring. A similar trend was observed with methyl and methoxy substituents, where the ortho isomers were considerably more potent than the corresponding para isomers. nih.gov
In the pursuit of PARP10 inhibitors, it was found that electron-withdrawing groups at specific positions on the benzene (B151609) ring could enhance inhibitory activity. Notably, compounds with ortho-fluoro substitutions showed improved potency.
Table 1: Influence of Aromatic Ring Substitutions on Antitrypanosomal Activity of N-(2-aminoethyl)-N-benzyloxyphenyl Benzamide (B126) Derivatives
| Compound | Aniline Ring Substitution (R¹) | Benzoyl Ring Substitution (R²) | T. brucei EC₅₀ (µM) |
|---|---|---|---|
| 1 | 4-F | H | 1.15 |
| 2 | 4-Cl | H | 0.28 |
| 3 | 4-Br | H | 0.28 |
| 8 | 4-OCH₃ | H | >6 |
| 11 | 3-Cl | H | 3.05 |
| 12 | 2,4-Di-Cl | H | 0.51 |
| 21 | 4-Cl | 4-Cl | 2.10 |
| 22 | 4-Cl | 3-Cl | 0.95 |
| 23 | 4-Cl | 2-Cl | 0.27 |
| 24 | 4-Cl | 2-CH₃ | 0.27 |
| 25 | 4-Cl | 4-CH₃ | 3.75 |
Data sourced from reference nih.gov
Impact of N-Substituent and Amide Linker Modifications
In a series of N-benzoyl-2-hydroxybenzamides, the imide linker was identified as a key determinant of biological activity. nih.gov To explore this, the linker was modified in various ways. For example, the synthesis of an N-methyl imide was achieved by reacting 4-ethylbenzoyl chloride with N-methylsalicylamide. nih.gov Further alterations included the creation of a urea (B33335) linker by reacting an isocyanate intermediate with 4-ethylaniline. nih.gov These modifications aimed to improve metabolic stability, which was a concern for the parent compound. nih.gov
The amide bond itself is a crucial structural element. Its replacement with bioisosteres, such as an α,β-unsaturated linker, has been explored in the design of amyloid-beta aggregation inhibitors. researchgate.net In the development of inhibitors for the second bromodomain of the BET family, the amide NH was found to be important for potency, as its replacement with a tertiary amide led to a significant decrease in activity. acs.org Homologating a methyl amide to an ethyl amide also reduced potency, while introducing a hydroxyl or amino group on the ethyl substituent had mixed effects on activity and permeability. acs.org
Furthermore, the linker between aromatic rings has been a target for modification. In the development of PARP10 inhibitors, exploring modifications on the linker of 4-phenoxybenzamide derivatives led to the identification of a potent 4-(benzyloxy)benzamide (B74015) derivative. researchgate.net
Table 2: Effect of Linker and N-Substituent Modifications on Biological Activity
| Compound Class | Linker/N-Substituent Modification | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| N-Benzoyl-2-hydroxybenzamides | Imide linker modifications (e.g., N-methylation, urea formation) | Antiprotozoal | Linker modification affects metabolic stability and biological activity. | nih.gov |
| BET Bromodomain Inhibitors | Tertiary amide vs. secondary amide | BRD4 BD2 | Amide NH is important for potency; its removal reduces activity. | acs.org |
| Amyloid-Beta Aggregation Inhibitors | Amide bioisostere (α,β-unsaturated linker) | Aβ₄₂ aggregation | Amide replacement is a viable strategy for designing inhibitors. | researchgate.net |
| PARP10 Inhibitors | Linker between aromatic rings | PARP10 inhibition | Linker modification led to a potent 4-(benzyloxy)benzamide derivative. | researchgate.net |
Stereochemical Aspects and the Role of Chiral Centers in Activity
Stereochemistry plays a crucial role in the biological activity of many pharmaceuticals, as receptors and enzymes are chiral entities that can differentiate between stereoisomers. mdpi.comnih.gov The introduction of chiral centers into this compound derivatives can lead to enantiomers or diastereomers with significantly different potencies and selectivities.
A chiral center is a carbon atom attached to four different groups, resulting in non-superimposable mirror images called enantiomers. egrassbcollege.ac.in The precise three-dimensional arrangement of atoms, or absolute configuration, is often designated as R or S. nih.gov Enantiomers can exhibit distinct pharmacological profiles, with one enantiomer (the eutomer) being responsible for the desired activity while the other (the distomer) may be less active, inactive, or even cause adverse effects. mdpi.com
In the development of inhibitors for the second bromodomain of the BET family, the introduction of a chiral center via an α-methyl benzyl (B1604629) group demonstrated the importance of stereochemistry. acs.org The (S)-enantiomer was found to be more potent than the (R)-enantiomer. acs.org This was rationalized by a crystal structure showing that substituents with S stereochemistry can extend into a channel of the binding site, whereas an R-configured methyl group would clash with a phenyl ring of the core structure. acs.org
Similarly, in the design of Nek2 inhibitors, a series of benzimidazole (B57391) compounds showed that high inhibitory activity was achieved when a basic piperidine (B6355638) and a fully substituted benzyl ether were present. le.ac.uk The correct positioning of the chiral piperidine ring was found to be crucial for selectivity against another kinase, Plk1. le.ac.uk
The generation of a second stereogenic center in benzodioxane-benzamides by introducing a substituent on the ethylenic linker resulted in both erythro and threo diastereomers, which were isolated and evaluated separately, underscoring the need to consider all possible stereoisomers during drug design. nih.gov
Table 3: Stereochemical Influence on the Activity of this compound Derivatives and Related Compounds
| Compound Series | Chiral Feature | Biological Target | Stereochemical Finding | Reference |
|---|---|---|---|---|
| BET Bromodomain Inhibitors | α-Methyl benzyl group | BRD2 | The (S)-enantiomer was more potent than the (R)-enantiomer. | acs.org |
| Nek2 Inhibitors | Chiral piperidine ring | Nek2/Plk1 | Correct positioning of the piperidine ring is crucial for selectivity. | le.ac.uk |
| Benzodioxane-benzamides | Hydroxy-substituted ethylenic linker | FtsZ | Generated erythro and threo diastereomers with differing activities. | nih.gov |
Rational Design Principles for Enhancing Potency and Selectivity
Rational drug design utilizes the understanding of a biological target's structure and the SAR of lead compounds to create more potent and selective inhibitors. wiley.com This approach has been successfully applied to the optimization of this compound derivatives.
One key principle is structure-based design, which relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography. In the development of Nek2 inhibitors, a structure-based approach was used to design hybrid molecules combining features from two previously discovered series. le.ac.uk This led to a potent and selective inhibitor that was able to modulate Nek2 activity in cells. le.ac.uk The design was guided by the observation that the benzyl ether moiety was solvent-exposed and had few contacts with the enzyme, suggesting it could be modified to improve properties without losing potency. le.ac.uk
Another principle is the strategic modification of different parts of the molecule to improve its properties. For PARP10 inhibitors, a systematic evaluation of an array of 4-phenoxybenzamide derivatives helped establish a detailed SAR. researchgate.net By exploring modifications on the linker between the aromatic rings, a potent and selective 4-(benzyloxy)benzamide derivative was identified. researchgate.net
Rational design also involves enhancing selectivity to minimize off-target effects. For PARP4 inhibitors, a selective compound was designed to interact with a unique threonine residue in the binding pocket of PARP4, which is not present in other PARP family members. researchgate.net This highlights how exploiting subtle differences in the target's structure can lead to highly selective inhibitors.
In the context of BET bromodomain inhibitors, initial SAR studies focused on improving permeability and ligand efficiency by modifying the amide-imidazole portion of the molecule. acs.org This led to the finding that while a basic group could limit permeability, its optimization was key to improving potency. acs.org
Pharmacophore Elucidation and Bioisosteric Replacements
Pharmacophore modeling and bioisosteric replacement are integral components of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. science.gov Once a pharmacophore is identified, bioisosteric replacement—the substitution of one atom or group with another that has similar physical or chemical properties—can be used to fine-tune a molecule's characteristics. u-tokyo.ac.jp
The benzyloxy group itself can be considered a key pharmacophore element in various therapeutic contexts. mdpi.com The amide bond in the this compound scaffold is another critical feature. The N-H donor and carbonyl oxygen acceptor of the amide link molecules through hydrogen bonds. science.gov The concept of bioisosterism has been applied to this amide linker. For instance, in photopharmacology, the N-aryl benzamide substructure has been recognized as a 3D bioisostere of (E)-azobenzene and (E)-stilbene. wiley.com
In the design of amyloid-beta aggregation inhibitors, the α,β-unsaturated linker was used as an amide bioisostere. researchgate.net This strategy of replacing functional groups is well-established for developing biologically active analogs. researchgate.net For example, sulfonamides are known bioisosteres of the carboxylic acid group because the distance between the oxygen atoms is similar. researchgate.net
Pharmacophore mapping can be used to identify new lead compounds through virtual screening of chemical databases. science.gov For this compound derivatives, understanding the pharmacophore allows for targeted modifications. For instance, in BACE-1 inhibitors, docking analysis revealed that the amino group of a 2-amino-6H-1,3,4-thiadizine moiety formed key hydrogen bonds, and another hydrogen bond was present between the oxygen atom of the benzyloxy linkage and the protein. mdpi.com This detailed interaction map provides a blueprint for designing new derivatives with potentially improved binding affinity.
Computational Chemistry and in Silico Investigations of 2 Benzyloxy Benzamide Analogues
Molecular Docking Studies
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Prediction of Ligand-Target Binding Modes and Interactions
Molecular docking studies have been crucial in elucidating how 2-(benzyloxy)benzamide analogues interact with their biological targets. For instance, in the context of anti-tubercular drug discovery, docking studies of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives with the mycobacterial enoyl reductase (InhA) have revealed varying degrees of affinity to the active site residues. nih.govmdpi.com These studies help in understanding the binding mode and identifying key structural features of active derivatives. mdpi.com The active site of InhA contains several polar and hydrophobic amino acid residues, and docking simulations show how different substituents on the benzamide scaffold can influence the binding orientation and interactions. nih.gov
Similarly, in the development of inhibitors for other enzymes like cyclooxygenase-2 (COX-2), docking studies of N-(benzyloxy)-6-fluoro-chromone-2-carboxamides positioned these ligands in a similar orientation to the known inhibitor celecoxib (B62257). derpharmachemica.com These computational models predict that the synthesized compounds can fit within the active site of the target protein, providing a rationale for their observed biological activity. scielo.br
Estimation of Binding Affinities and Conformational Energies
A key output of molecular docking is the estimation of binding affinity, often represented as a docking score or binding energy. pnrjournal.com Higher negative binding energies generally indicate stronger binding affinity. pnrjournal.com For example, docking studies of novel indole-based benzamide analogues targeting the estrogen receptor α (ERα) predicted binding affinities in the range of -10.008 to -9.0 kcal/mol. pnrjournal.com These values are compared to a standard drug to assess the potential of the new analogues. pnrjournal.com
In the study of N-(benzyloxy)-6-fluoro-chromone-2-carboxamides as COX-2 inhibitors, the LibDock scores were calculated, ranging from 113.4 to 139.0, which were comparable to the score of the standard drug celecoxib (145.691). derpharmachemica.com These scores, along with electrostatic and van der Waals energy components, help in ranking compounds and selecting promising candidates for further evaluation. derpharmachemica.com It is important to note that while these scores provide a valuable estimation, they are predictions and are often used in conjunction with experimental data for more accurate assessment. biorxiv.org
Detailed Analysis of Hydrogen Bonding and Hydrophobic Interactions
A detailed analysis of the interactions between the ligand and the protein's active site is a critical aspect of molecular docking. nih.govnih.gov This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. nih.govmdpi.com
For 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, docking studies revealed conventional hydrogen bond interactions between the oxygen atom of the hydroxyl group on the phenyl ring and polar amino acids like THR17 and SER20. nih.gov Another hydrogen bond was observed between the carbonyl oxygen of the amide linkage and THR196. nih.gov Hydrophobic interactions were also noted, for instance, between the azetidin-2-one (B1220530) ring and the hydrophobic amino acid PHE97. nih.gov
In the case of N-(benzyloxy)-6-fluoro-chromone-2-carboxamides, strong hydrogen bonding interactions were predicted between the oxygen atom of the chromone (B188151) ring and amino acid residues such as Arg 106, Tyr 341, and Phe 504 of the COX-2 enzyme, similar to the interactions of celecoxib. derpharmachemica.com The presence of hydrophobic interactions involving lipophilic parts of the molecules is also considered significant for their potency. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
ADMET prediction is a computational process that assesses the pharmacokinetic and toxicological properties of a compound. nih.gov These in silico predictions are vital in the early stages of drug discovery to filter out candidates with unfavorable ADMET profiles, thereby reducing the likelihood of late-stage failures. nih.govresearchgate.net
Computational Assessment of Drug-Likeness and Oral Bioavailability
"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug. Lipinski's Rule of Five is a widely used guideline to assess drug-likeness. nih.gov This rule considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. chemrevlett.com
For a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, computational analysis showed that most compounds complied with Lipinski's Rule of Five, suggesting they are likely to be orally active agents. nih.gov The percentage of absorption (%ABS) can also be predicted using formulas that incorporate properties like the total polar surface area (TPSA). nih.gov Such analyses help in rationalizing biological results and identifying candidates with good potential for oral bioavailability. nih.govresearchgate.net
Similarly, ADME predictions for newly designed 2-(aminomethyl)benzimidazole derivatives, including some with a benzyloxy benzamide moiety, indicated good drug-likeness for several compounds when compared to the FDA-approved drug gefitinib. chemrevlett.com The bioavailability radar, which visualizes properties like lipophilicity, size, polarity, and solubility, provides a quick overview of a compound's drug-likeness. hsmc.gr
In Silico Toxicity Profiling and Risk Assessment
Computational toxicology tools are increasingly used to predict the potential toxicity of chemical compounds, which is a critical part of risk assessment. nih.govvimta.comljmu.ac.uk These in silico methods can help identify potential hazards early in the drug development process. numberanalytics.com
For synthesized 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, in vitro cytotoxicity studies were conducted against a human cervical cancer cell line (HeLa) to assess their safety. nih.gov The results indicated that the compounds were non-toxic in the tested concentration range, suggesting their selective anti-mycobacterial activity. nih.gov While this is an experimental validation, computational tools can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ-specific toxicity, based on the chemical structure. vimta.comnih.gov These predictions are valuable for prioritizing compounds for further experimental toxicity testing and for guiding the design of safer analogues. nih.gov
Virtual Screening Methodologies for Lead Identification
Virtual screening (VS) has emerged as a powerful tool in the initial stages of drug discovery to identify promising lead compounds from extensive chemical libraries. acs.orgnih.gov This computational technique assesses the binding of small molecules to a biological target, thereby prioritizing candidates for further experimental validation. For this compound analogues, structure-based virtual screening (SBVS) is a commonly employed method, which relies on the three-dimensional structure of the target protein. nih.gov
The process typically begins with the creation of a focused library of compounds, which can be compiled from databases like PubChem, based on structural similarity to known active molecules. unipi.it These compounds then undergo a series of filtering steps to ensure they possess drug-like properties. Subsequently, molecular docking simulations are performed to predict the binding affinity and orientation of each analogue within the active site of the target protein. nih.govunipi.it
For instance, in the search for novel inhibitors of enzymes like phosphodiesterase 3 (PDE3) or Trypanosoma brucei proteins, libraries of benzamide derivatives have been screened. nih.govnih.gov The docking scores, which estimate the binding energy, are used to rank the compounds. unipi.it Hits with the most favorable scores are then selected for further analysis and experimental testing. nih.gov This approach has been successful in identifying potent inhibitors from large and diverse chemical spaces. unipi.itnih.gov
Below is a representative data table illustrating the results of a virtual screening campaign for a hypothetical series of this compound analogues against a target protein.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| BBA-001 | -9.5 | 50 | TYR234, PHE456, ARG123 |
| BBA-002 | -9.2 | 80 | TYR234, PHE456, HIS450 |
| BBA-003 | -8.8 | 150 | PHE456, ARG123, ASP125 |
| BBA-004 | -8.5 | 250 | TYR234, HIS450, GLU180 |
This table is for illustrative purposes and does not represent actual experimental data.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which directly influences its biological activity. bigchem.eu For flexible molecules like this compound analogues, which possess several rotatable bonds, exploring the conformational space is essential to identify the bioactive conformation—the specific spatial arrangement the molecule adopts when it binds to its target. bigchem.eu
Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal stable conformations, transition pathways between different states, and the nature of intermolecular interactions. researchgate.net These simulations are particularly valuable for assessing the stability of a ligand-protein complex predicted by docking. researchgate.netresearchgate.net
In the context of this compound analogues, MD simulations can be used to evaluate the stability of the compound within the binding pocket of a target enzyme. researchgate.net Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. The results of such simulations can confirm whether the interactions predicted by docking are maintained over time, providing greater confidence in the proposed binding mode. researchgate.netresearchgate.net
The following table summarizes hypothetical findings from a molecular dynamics simulation of a this compound analogue bound to a target protein.
| Simulation Parameter | Value | Interpretation |
| Average Ligand RMSD | 1.2 Å | The ligand remains stably bound in the active site. |
| Average Protein Backbone RMSD | 2.5 Å | The overall protein structure is stable during the simulation. |
| Key Hydrogen Bonds Maintained | 85% | Critical hydrogen bonding interactions are largely preserved. |
| van der Waals Interaction Energy | -45 kcal/mol | Favorable van der Waals contacts contribute to binding. |
This table is for illustrative purposes and does not represent actual experimental data.
Applications of Density Functional Theory (DFT) in Molecular Interactions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. frontiersin.org It provides a framework for understanding chemical reactivity and the nature of molecular interactions at a fundamental level. frontiersin.orgnih.gov For this compound analogues, DFT calculations can elucidate various electronic properties that govern their behavior.
One of the key applications of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more likely to participate in chemical reactions. researchgate.net
DFT can also be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecular surface. mdpi.com These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. mdpi.com This information is invaluable for understanding how a molecule will interact with its biological target. eie.gr For example, negative potential regions on carbonyl oxygens suggest they can act as hydrogen bond acceptors.
Furthermore, DFT is employed to calculate interaction energies between molecules, providing a quantitative measure of the strength of non-covalent interactions such as hydrogen bonds and π-π stacking. eie.gr These calculations are essential for a detailed understanding of the forces driving ligand-receptor binding. nih.gov
A table of DFT-calculated properties for a representative this compound analogue is provided below.
| DFT Parameter | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the outermost electrons, related to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest available orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicates moderate chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
| MEP Negative Region | -0.05 a.u. (on carbonyl oxygen) | Indicates a likely site for hydrogen bond acceptance. |
This table is for illustrative purposes and does not represent actual experimental data.
Pharmacokinetic and Pharmacodynamic Pk/pd Aspects in Preclinical Research
Absorption and Distribution Studies
Oral Bioavailability and Systemic Exposure
The oral bioavailability and systemic exposure of 2-(benzyloxy)benzamide and its derivatives have been investigated in preclinical models, revealing compound-specific variations. For instance, a derivative, GSK2578215A, which is a 2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide, demonstrated low oral bioavailability in mice, recorded at 12.2%. nih.govexeter.ac.uk Following oral administration, the plasma exposure (AUClast) for this compound was 635.3 h*ng/mL. nih.govexeter.ac.uk
Another benzamide (B126) derivative, compound 29 , showed promising pharmacokinetic properties with a half-life of 4.26 hours after oral administration in rats. nih.gov In contrast, some N-benzoyl-2-hydroxybenzamides have been noted for their metabolic instability, which can significantly impact their systemic exposure. nih.gov For example, one such compound was rapidly metabolized in human liver microsomes. nih.gov
The route of administration can also influence the pharmacokinetic profile. Intraperitoneal injections of certain benzamide derivatives have been used in behavioral studies, which may suggest some level of systemic availability, although this route can lead to a pharmacokinetic profile more similar to oral administration due to potential first-pass metabolism. nih.gov
Pharmacokinetic Parameters of Selected this compound Derivatives
| Compound | Species | Oral Bioavailability (F%) | Plasma Exposure (AUC) | Half-life (t₁/₂) | Reference |
|---|---|---|---|---|---|
| GSK2578215A | Mouse | 12.2 | 635.3 h*ng/mL | 1.14 h | nih.govexeter.ac.uk |
| Compound 29 | Rat | Not Reported | Not Reported | 4.26 h (oral) | nih.gov |
Blood-Brain Barrier Permeability and Central Nervous System Uptake
The ability of this compound derivatives to cross the blood-brain barrier (BBB) is a critical factor for their potential use in treating central nervous system (CNS) disorders. Several studies have focused on evaluating this property.
A notable example is GSK2578215A, a potent LRRK2 kinase inhibitor, which demonstrated good BBB permeability with a high brain-to-plasma distribution ratio of 1.9 in mice. nih.govexeter.ac.uk This indicates that the compound can effectively enter the brain from systemic circulation.
Research into other benzamide derivatives has also shown promise for CNS uptake. A series of aminomethyl benzamide derivatives, developed based on the MS-275 template, were found to have high BBB penetration. nih.gov A key structural feature conferring this property was a basic benzylic amine. nih.gov Specifically, three carbon-11 (B1219553) labeled aminomethyl benzamide derivatives showed high BBB penetration (approximately 0.015% of injected dose per cubic centimeter) and heterogeneous binding in the brain, with high concentrations in the thalamus and cerebellum. nih.gov
Furthermore, a 3,5-dimethoxy benzyl (B1604629) aminobenzamide derivative, 8c1 , was shown to cross the BBB in a parallel artificial membrane permeability assay, with a permeability value (Pe) of 14.34 × 10⁻⁶ cm/s. doi.orgnih.gov However, not all benzamide derivatives exhibit favorable BBB permeability. For instance, the antipsychotic amisulpride, a benzamide, shows restricted permeation across the BBB, which is thought to be partly due to efflux transport mechanisms. nih.gov
Plasma Protein Binding Characteristics (e.g., Human Serum Albumin)
The binding of drugs to plasma proteins, such as human serum albumin (HSA), can significantly influence their pharmacokinetic properties, including their distribution and elimination. For some this compound derivatives, plasma protein binding has been found to be high.
One study on an N-benzoyl-2-hydroxybenzamide derivative reported a high level of binding to human plasma proteins, at 99.9%. nih.gov This is in contrast to the control drug fluconazole, which had a binding of 23.7%. nih.gov High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect.
The interaction with plasma proteins can also enhance the stability and circulation half-life of a therapeutic agent. mdpi.com For some compounds, binding to HSA is a key feature. mdpi.com It is generally assumed that the majority of drug binding in plasma is to albumin. rsc.org Species differences in plasma protein binding are also a consideration in preclinical research, with some compounds showing different binding affinities between human and animal plasma proteins. rsc.org
Metabolism and Elimination Pathways
Investigation of Hepatic Metabolism and First-Pass Effects
Hepatic metabolism, including the first-pass effect, plays a crucial role in the clearance and oral bioavailability of many xenobiotics, including this compound derivatives. The first-pass effect refers to the metabolism of a drug in the liver after oral administration and absorption from the gastrointestinal tract, which can significantly reduce the amount of active drug reaching systemic circulation. mhmedical.comabdn.ac.uk
Preclinical studies using in vitro models such as human liver microsomes (HLM) have been employed to investigate the metabolic stability of these compounds. For example, a hit compound from a series of N-benzoyl-2-hydroxybenzamides was found to be rapidly metabolized in HLM. nih.gov In the presence of NADPH, a cofactor for many metabolic enzymes, only 0.5% of the compound remained after a 60-minute incubation. nih.gov This indicates significant hepatic metabolism. In the absence of NADPH, 53% of the compound was left, suggesting the involvement of NADPH-dependent enzymes like cytochrome P450s. nih.gov
The intrinsic clearance rate in HLM for this compound was also high (282 µL/min/mg protein) compared to the control drug verapamil (B1683045) (38.8 µL/min/mg protein), further confirming its rapid hepatic metabolism. nih.gov Such extensive first-pass metabolism can be a major obstacle to achieving adequate oral bioavailability. nih.gov
Identification and Characterization of Key Metabolites
Identifying the metabolites of a drug candidate is a critical step in preclinical development to understand its metabolic fate and to assess the potential for active or toxic metabolites. wuxiapptec.comescientificpublishers.com For derivatives of this compound, metabolic pathways can involve modifications to various parts of the molecule.
In silico analysis of a 4-acetamido-N-(3-aminopropyl)-3-(benzyloxy)benzamide derivative suggested that both amide bonds were metabolically vulnerable. acs.org Debenzylation, the removal of the benzyl group, was also predicted as a potential metabolic pathway. acs.org An in vitro metabolic identification study on a closely related analogue using human and rat liver S9 fractions confirmed that deacetylation to form an aniline (B41778) was the main metabolic route. acs.org
Another potential metabolic transformation for benzyloxy-substituted compounds is the oxidation of the benzyloxy group to form the corresponding benzaldehyde (B42025) or benzoic acid derivatives. Additionally, the amide group can be reduced to the corresponding amine. The specific metabolites formed will depend on the exact structure of the compound and the metabolic enzymes involved.
In Vitro Cytotoxicity and Safety Profiles
Research on a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamide derivatives indicated they possessed low toxicity when tested for growth inhibition on mammalian cells. nih.gov Similarly, certain benzamide derivatives developed as inhibitors of the Hepatitis B virus (HBV) showed no significant cytotoxicity up to a concentration of 50 µM in standard MTT assays. researchgate.net
More specific data is available for other related structures. For instance, a novel benzimidazole-derived salt demonstrated significant cytotoxicity in human embryonic kidney (HEK293-T) cells and human hepatocellular carcinoma (HepG2) cells, with IC₅₀ values of 25.14 µM in HepG2 after 72 hours of exposure. jksus.org In a different study focused on neurodegenerative disease, an N-benzyloxybenzamide derivative (7a) was shown to be non-toxic to mouse hippocampal neuronal HT22 cells, with 91–96% cell viability observed at a concentration of 25 µM. researchgate.net
Table 1: In Vitro Cytotoxicity of this compound Derivatives in Various Cell Lines
| Compound/Derivative | Cell Line | Assay | Endpoint | Result | Citation |
| Benzimidazole-derived salt | HepG2 | MTT | IC₅₀ (72h) | 25.14 µM | jksus.org |
| N-benzyloxybenzamide derivative (7a) | HT22 (mouse hippocampal) | Cytotoxicity Assay | Cell Viability (at 25 µM) | 91–96% | researchgate.net |
| Benzamide derivatives (for HBV) | Not specified | MTT | Cytotoxicity | Not cytotoxic up to 50 µM | researchgate.net |
Mutagenicity Assessments
The mutagenic potential of compounds structurally related to this compound has been evaluated. A series of N-(benzoyloxy)-N-(benzyloxy)benzamides were identified as direct-acting mutagens in the Salmonella typhimurium strain TA100, a standard model used in the Ames test for detecting base-pair substitution mutagens. lookchem.com
Interestingly, the mutagenic activity of this series of compounds was found to have a low, negative correlation with Hammett σ values. lookchem.com This suggests that the biological activity may be more attributable to the compounds' stability under the conditions of the Ames assay and their ability to bind hydrophobically to DNA, rather than their direct chemical reactivity. lookchem.com
Table 2: Mutagenicity Profile of this compound Derivatives
| Compound Series | Test System | Strain | Metabolic Activation | Finding | Citation |
| N-(benzoyloxy)-N-(benzyloxy)benzamides | Ames Test | Salmonella typhimurium TA100 | Not required | Direct-acting mutagens | lookchem.com |
Q & A
Q. What methodologies confirm the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and quantify half-life (t₁/₂). Protective strategies include prodrug design (e.g., pivaloyloxymethyl esters) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact with benzoyl chloride intermediates, which are irritants. For spills, neutralize with dry sand and dispose as hazardous waste .
Q. How should researchers mitigate risks when working with nitro-substituted this compound derivatives?
- Methodological Answer : Nitro compounds are potentially explosive. Conduct small-scale reactions (<1 g) and avoid grinding dry powders. Store in flame-resistant cabinets and monitor for exotherms during synthesis .
Computational and Experimental Integration
Q. What computational tools are effective in predicting the reactivity of this compound derivatives?
- Methodological Answer : DFT calculations (e.g., Gaussian) predict reaction pathways and transition states. Tools like Schrödiner’s Maestro model steric and electronic effects of substituents on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
